6-Bromo-4-(1-piperidinyl)quinoline
Description
Contextual Significance of the Quinoline (B57606) Pharmacophore in Chemical Biology and Medicinal Chemistry Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry. nih.govfrontiersin.org Its versatility and ability to interact with a wide range of biological targets have led to its incorporation into numerous approved drugs with diverse therapeutic applications. rsc.orgorientjchem.org These include antimalarials like quinine (B1679958) and chloroquine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan. rsc.org
The significance of the quinoline nucleus stems from its unique chemical properties. As a weak tertiary base, it can form salts with acids and undergo various chemical reactions, including electrophilic and nucleophilic substitutions. orientjchem.orgnih.gov This allows for extensive functionalization at different positions on the quinoline ring, enabling the synthesis of a vast library of derivatives with distinct pharmacological profiles. frontiersin.orgresearchgate.net The ability to modify the scaffold allows researchers to fine-tune the biological activity, pharmacokinetic properties, and target specificity of quinoline-based compounds. orientjchem.org The broad spectrum of biological activities associated with quinoline derivatives, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, ensures its continued prominence as a key building block in the development of new medicines. nih.govorientjchem.org
Rationale for Strategic Bromination and Piperidinyl Substitution in Quinoline Scaffold Investigations
The modification of the quinoline scaffold through bromination and the introduction of a piperidinyl group are strategic choices aimed at enhancing the therapeutic potential of the parent molecule.
Strategic Bromination: The introduction of a bromine atom at a specific position on the quinoline ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation, including bromination, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. nih.gov For instance, the presence of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org
Furthermore, a bromine atom can serve as a useful synthetic handle for further chemical modifications. It can be activated, for example by a neighboring nitro group, to facilitate nucleophilic substitution reactions, allowing for the introduction of various functional groups. nih.gov Research on highly brominated quinolines has demonstrated their potential as anticancer agents, with some derivatives showing significant inhibitory effects against cancer cell lines. nih.gov
In the context of quinoline chemistry, the addition of a piperidine-containing side chain has led to the development of potent antiplasmodial agents. nih.gov Studies on various piperidine (B6355638) derivatives have highlighted their potential as inhibitors of specific biological targets, such as CCR5 receptors in the context of anti-HIV research and T-type calcium channels. nih.govnih.gov The combination of a quinoline core with a piperidinyl substituent, therefore, represents a promising strategy for the design of new bioactive compounds.
Overview of Academic Research Trajectories for 6-Bromo-4-(1-piperidinyl)quinoline Analogues
While specific research on this compound is not extensively detailed in publicly available literature, the research trajectories of its close analogues provide valuable insights into its potential applications. A significant body of research focuses on compounds where the piperidine ring is replaced by a similar cyclic amine, such as piperazine (B1678402), or where the substitution pattern on the quinoline ring is varied.
One closely related analogue is 6-bromo-4-(piperazin-1-yl)quinoline . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The presence of the piperazine moiety, with its additional nitrogen atom, offers further opportunities for chemical modification and interaction with biological targets. Research has also explored the synthesis of 6-piperazinyl and 6-morpholinyl quinolines from 6-bromo-5-nitroquinoline, demonstrating the utility of the bromo group as a synthetic intermediate for creating a diverse range of analogues with potential antiproliferative and apoptotic effects. nih.gov
Furthermore, studies on other 6-bromoquinoline (B19933) derivatives have shown that the substituent at the 6-position plays a crucial role in determining the biological activity. For example, research on novel quinoline analogues as antiviral agents against Enterovirus D68 identified that the substituent at the 6-position of the quinoline core was critical for their antiviral potency. nih.gov In the field of antimalarial research, a series of 4-aminoquinoline-piperidines have demonstrated highly potent activities in the nanomolar range against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov
These research trajectories underscore the importance of the 6-bromo-4-substituted quinoline scaffold as a template for the design of new therapeutic agents. The collective findings from studies on its analogues suggest that this compound likely possesses interesting biological properties worthy of further investigation.
Compound Information
| Compound Name |
| This compound |
| 6-bromo-4-(piperazin-1-yl)quinoline |
| 6-Bromo-N-hydroxyquinoline-3-carboximidamide |
| 6-bromo-5-nitroquinoline |
| 6-morpholinyl quinolines |
| 6-piperazinyl quinolines |
| Quinine |
| Chloroquine |
| Ciprofloxacin |
| Topotecan |
| 4-aminoquinoline-piperidines |
| Enterovirus D68 |
| P. falciparum |
Research on Quinoline Analogues
| Derivative Class | Therapeutic Area | Key Findings | Reference |
| Highly Brominated Quinolines | Anticancer | Significant inhibitory effects against various cancer cell lines. | nih.gov |
| 4-Aminoquinoline-piperidines | Antimalarial | Potent activity in the low nanomolar range against chloroquine-sensitive and resistant P. falciparum strains. | nih.gov |
| 6-Substituted Quinolines | Antiviral (EV-D68) | The substituent at the 6-position is crucial for antiviral potency. | nih.gov |
| 6-Piperazinyl/6-Morpholinyl Quinolines | Anticancer | Showed significant antiproliferative and apoptotic effects. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15BrN2 |
|---|---|
Molecular Weight |
291.19 g/mol |
IUPAC Name |
6-bromo-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H15BrN2/c15-11-4-5-13-12(10-11)14(6-7-16-13)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
InChI Key |
GUYOZBNWTFNOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2)Br |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Brominated 4 Piperidinylquinoline Derivatives
Elucidating the Influence of Bromine Substitution on the Biological Activities of Quinoline (B57606) Scaffolds
The incorporation of bromine into the quinoline scaffold significantly impacts the molecule's physicochemical properties and, consequently, its biological activity. The position and number of bromine atoms are critical determinants of the resulting pharmacological effects.
Positional Effects of Halogenation on Quinoline Derivative Activity
The strategic placement of halogens on the quinoline ring is a well-established method for modulating the biological activity of these derivatives. Research has consistently shown that the position of the halogen substituent can dramatically alter the potency and selectivity of the compound. For instance, studies on various quinoline derivatives have demonstrated that substitutions at the C5, C7, and C8 positions can be particularly influential. nih.govresearchgate.netresearchgate.net
A metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinoline derivatives has been developed, highlighting the importance of accessing specific positional isomers. rsc.orgrsc.org This method allows for the synthesis of C5-halogenated products with high efficiency, providing valuable tools for SAR studies. rsc.orgrsc.org In the context of anticancer activity, compounds with bromine atoms at the C-5 and C-7 positions have shown significant inhibition of cancer cell proliferation. nih.gov Conversely, substitutions at the C-3, C-6, and C-8 positions in some series resulted in no inhibitory activity, underscoring the critical role of halogen placement. nih.gov
Furthermore, the combination of a nitro group at the C-5 position with bromine at other positions can lead to a synergistic enhancement of anticancer potency. For example, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against several cancer cell lines, whereas the precursor 6,8-dibromoquinoline (B11842131) was inactive. nih.gov This highlights the intricate interplay between different substituents on the quinoline core.
Role of Bromine in Enhancing or Modulating Specific Molecular Interactions
The presence of a bromine atom on the quinoline scaffold can enhance or modulate molecular interactions with biological targets through several mechanisms. Bromine, being a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. researchgate.net This interaction, along with the increased lipophilicity imparted by the bromine atom, can improve membrane permeability and bioavailability. researchgate.net
The introduction of bromine can also influence the electronic properties of the quinoline ring system, which can be crucial for interactions with biological macromolecules. researchgate.net For example, the electron-withdrawing nature of bromine can affect the pKa of nearby functional groups, influencing their ionization state and ability to form hydrogen bonds or ionic interactions. In some cases, bromine substitution has been shown to lead to red-shifted absorption and emission spectra in fluorescent dyes, indicating a direct influence on the molecule's electronic structure. nih.gov
Impact of the Piperidinyl Moiety on the Biological Profile of Quinoline Derivatives
Conformational Analysis and Flexibility of the Piperidinyl Side Chain
The piperidinyl ring is not a static, planar structure; it exists in a dynamic equilibrium of chair and boat conformations. The flexibility of this side chain allows it to adopt various orientations, which can be crucial for optimal binding to a biological target. mdpi.com The specific conformation adopted can be influenced by interactions with the quinoline ring and the surrounding solvent or receptor environment.
Computational studies, such as DFT calculations, can provide insights into the preferred conformations and the energy barriers for interconversion between them. researchgate.net This conformational flexibility is a key aspect of the SAR, as it allows the molecule to adapt to the topology of the binding site.
Stereochemical Considerations and Their Influence on Activity in 4-Piperidinylquinoline Derivatives
When the piperidinyl ring is substituted, it can introduce chiral centers into the molecule. The stereochemistry of these centers can have a profound impact on biological activity. Different enantiomers or diastereomers of a compound can exhibit vastly different potencies and even different pharmacological effects. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can selectively interact with only one stereoisomer.
For example, in the synthesis of quinoline-piperidine conjugates, the resulting products are often a mixture of diastereomers. nih.gov While in some cases the diastereomeric ratio did not significantly change after the reaction, it is a critical parameter to consider and often requires separation and individual biological evaluation of the stereoisomers to fully understand the SAR. nih.gov The development of stereoselective synthetic methods is therefore of great importance in optimizing the activity of these compounds. mdpi.com
Rational Design Principles for Optimizing the Activity and Selectivity of 6-Bromo-4-(1-piperidinyl)quinoline Analogues
The rational design of analogues of this compound aims to improve its therapeutic index by enhancing its desired biological activity while minimizing off-target effects. This process relies on the principles of medicinal chemistry and a deep understanding of the SAR.
Key strategies for optimization include:
Modification of the Piperidinyl Moiety: Introducing substituents on the piperidinyl ring can modulate its lipophilicity, basicity, and steric bulk. These modifications can influence the compound's pharmacokinetic properties and its interaction with the target protein.
Alteration of the Quinoline Core: Further substitution on the quinoline ring, in addition to the bromine at the 6-position, can fine-tune the electronic properties and provide additional points of interaction with the target. nih.gov
Isosteric Replacement: Replacing the bromine atom with other halogens (e.g., chlorine or fluorine) or other functional groups can help to probe the importance of halogen bonding and electronic effects. nih.gov
By systematically exploring these modifications and evaluating the resulting analogues in relevant biological assays, it is possible to develop compounds with improved activity and selectivity.
Molecular Mechanisms of Action Research for 6 Bromo 4 1 Piperidinyl Quinoline
Identification and Characterization of Molecular Targets for Brominated 4-Piperidinylquinoline Derivatives
The therapeutic effects of quinoline-based compounds are intrinsically linked to their ability to interact with specific biological targets. For brominated 4-piperidinylquinoline derivatives, research has identified several key molecular targets, primarily focusing on enzymes essential for pathogen survival and key cellular pathways.
The quinoline (B57606) scaffold is a well-established pharmacophore known to target topoisomerase enzymes. The 4-quinolone class of antibacterials, for instance, functions by targeting DNA gyrase and topoisomerase IV. nih.gov The key event in their mechanism is the reversible trapping of the enzyme-DNA complex, which inhibits DNA synthesis and leads to cell death. nih.gov This established mechanism for 4-quinolones provides a strong rationale for investigating similar activity in derivatives like 6-Bromo-4-(1-piperidinyl)quinoline.
Research into structurally related brominated quinolines has substantiated this hypothesis. Studies on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have demonstrated their potential as microbial DNA-gyrase inhibitors, showing significant antibacterial and antifungal activities. nih.gov Similarly, (2-methylquinolin-4-yl)piperidine derivatives, which share the 4-piperidinyl substitution pattern, have been evaluated for their inhibitory potential against Mycobacterium tuberculosis DNA gyrase B. nih.gov While direct studies on this compound are limited, the activity of these closely related analogs suggests that DNA gyrase and other topoisomerases are highly probable molecular targets.
The inhibitory activity of selected brominated quinoline derivatives against various microbial strains highlights their potential. Although these are not the exact target compound, they provide strong evidence for the anti-gyrase activity of this chemical class.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Brominated Quinoline Derivatives Against S. aureus
| Compound | Chemical Name | MIC (µM) |
|---|---|---|
| 5 | Ethyl 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazono)propanoate | 49.04 |
| 6b | N'-(4-methoxybenzylidene)-2-(4-bromophenyl)quinoline-4-carbohydrazide | 38.64 |
| 13 | 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | 381.81 |
Data sourced from a study on brominated quinoline carbohydrazide (B1668358) derivatives, indicating their antibacterial potency likely linked to DNA gyrase inhibition. nih.gov
One of the most successful applications of quinoline-based drugs is in antimalarial therapy, where they interfere with the heme detoxification pathway in the Plasmodium parasite. hilarispublisher.com During its life cycle in red blood cells, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into a non-toxic, crystalline substance called hemozoin. hilarispublisher.comnih.gov
4-aminoquinoline (B48711) drugs, the parent class of this compound, are known to accumulate in the parasite's digestive vacuole. hilarispublisher.com There, they form a complex with heme, preventing its polymerization into hemozoin. hilarispublisher.com This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death. nih.gov The 4-aminoquinoline nucleus is considered the minimal substructure for strong heme complexation, while the side chain, such as the piperidinyl group in the target compound, is crucial for activity against the parasite. nih.gov The presence of a halogen, like the bromo- group at the 6-position, is also known to enhance the activity of 4-aminoquinoline derivatives. hilarispublisher.com
Studies on various 4-aminoquinolines, including those with piperazine (B1678402) side chains (structurally similar to piperidine), confirm their role as inhibitors of hemozoin formation. nih.gov This robust body of evidence strongly suggests that a primary molecular mechanism for the antimalarial activity of this compound is the disruption of the heme detoxification pathway. nih.govnih.govnih.gov
Advanced Biochemical and Biophysical Approaches to Characterize Ligand-Target Interactions
Understanding the precise nature of the interaction between a drug and its target is fundamental to rational drug design. For this compound, this involves quantifying its binding strength and identifying its specific binding site.
The affinity of a ligand for its target is a key determinant of its potency. This is typically quantified by the equilibrium dissociation constant (Kd) or by inhibitory constants like the IC50 value. While specific binding affinity data for this compound are not widely published, studies on related quinoline derivatives provide context. For example, molecular docking studies of some 2H-thiopyrano[2,3-b]quinoline derivatives have reported binding affinities against specific anticancer protein targets in the range of -5.3 to -6.1 Kcal/mol. nih.gov
Beyond simple affinity, the kinetics of the drug-target interaction—the rates of association (kon) and dissociation (koff)—are critically important for determining the duration of action. nih.gov A long drug-target residence time (the reciprocal of koff) can lead to sustained target engagement even at low drug concentrations. nih.gov For a compound like this compound, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to determine these kinetic and thermodynamic parameters for its interactions with targets like DNA gyrase or heme. Such studies are essential to fully characterize its pharmacological profile.
Drugs can interact with their target enzymes or receptors at two principal types of sites. Orthosteric ligands bind to the primary, active site where the natural substrate binds. nih.gov Allosteric modulators bind to a different, topographically distinct site, inducing a conformational change that alters the activity of the active site. nih.govnih.gov
For the known targets of quinoline derivatives, the binding is generally considered orthosteric. In the case of DNA gyrase, 4-quinolones bind to the enzyme-DNA complex, directly interfering with the enzyme's catalytic action of DNA cleavage and re-ligation. nih.gov This mode of action, which blocks the primary function at the site of action, is characteristic of orthosteric inhibition.
Similarly, the interaction with heme in the malaria parasite, while not a classic enzyme-substrate interaction, can be viewed as orthosteric in nature. The 4-aminoquinoline molecule directly binds to the heme molecule, preventing it from being acted upon by the polymerization process. It directly sequesters the "substrate" of hemozoin formation. There is no evidence to suggest that brominated 4-piperidinylquinolines act via an allosteric mechanism on these particular targets.
Mechanistic Insights from Structural Biology Techniques (e.g., Co-crystallization and X-ray Diffraction of Ligand-Target Complexes)
The most definitive insights into a drug's mechanism of action come from determining the three-dimensional structure of the ligand-target complex. researchgate.net Techniques like X-ray crystallography and cryo-electron microscopy can reveal the precise atomic-level interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding. nih.gov
The process often involves co-crystallization, where the purified target protein (e.g., DNA gyrase) is crystallized in the presence of the ligand (this compound). nih.gov The resulting co-crystal is then analyzed using X-ray diffraction to generate a detailed structural model of the complex.
Currently, there are no publicly available co-crystal structures of this compound bound to any of its putative targets. Obtaining such a structure, for example with DNA gyrase and a DNA fragment, would be a major step forward. It would allow researchers to visualize the exact binding pose, confirm the orthosteric binding site, and understand how the bromo- and piperidinyl-substituents contribute to binding affinity and specificity. This structural information would be invaluable for the future design of next-generation derivatives with improved potency and selectivity.
Advanced Characterization and Analytical Methodologies for 6 Bromo 4 1 Piperidinyl Quinoline
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 6-Bromo-4-(1-piperidinyl)quinoline, providing detailed information about its atomic connectivity, functional groups, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Complex Brominated Quinoline (B57606) Structures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecule's intricate structure. acs.orgnih.govresearchgate.net
1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers initial insights into the chemical environment of the hydrogen and carbon atoms within the molecule. tandfonline.com For instance, in the ¹H NMR spectrum of a related compound, 3,5,6,7-tetrabromo-8-methoxyquinoline, two doublet signals with meta coupling were observed, which is characteristic of the quinoline ring structure. nih.gov The chemical shifts in the ¹H NMR spectrum are influenced by the presence of the electron-withdrawing bromine atom and the piperidinyl group, causing shifts in the signals of nearby protons. youtube.comuncw.edu
However, for a molecule with multiple substituents and a complex aromatic system like this compound, 1D NMR spectra can be challenging to interpret fully due to overlapping signals. acs.org This is where 2D NMR techniques become invaluable. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms. nih.gov
COSY experiments help identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. acs.orgresearchgate.net
HSQC correlates directly bonded proton and carbon atoms.
HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular framework, including the connection of the piperidinyl ring to the quinoline core and the position of the bromine atom. nih.gov
The structural elucidation of a key intermediate, 3,5,6,7-tetrabromo-8-methoxyquinoline, was confirmed using both 1D and 2D NMR techniques, highlighting the power of this combined approach. nih.govconsensus.app
Table 1: Representative NMR Data for a Substituted Quinoline
| Technique | Observed Signals/Correlations | Interpretation |
| ¹H NMR | Aromatic protons in the 7.0-9.0 ppm range, aliphatic protons from the piperidinyl group. | Confirms the presence of both the quinoline and piperidinyl moieties. |
| ¹³C NMR | Signals for aromatic carbons and aliphatic carbons. | Provides a carbon map of the molecule. |
| COSY | Cross-peaks between adjacent aromatic and aliphatic protons. | Establishes proton-proton connectivity within the quinoline and piperidinyl rings. |
| HSQC | Correlations between specific protons and their directly attached carbons. | Assigns specific carbon signals to their corresponding protons. |
| HMBC | Long-range correlations between protons on the piperidinyl ring and carbons on the quinoline ring. | Confirms the point of attachment of the piperidinyl group to the quinoline core. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. nih.govresearchgate.net
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, providing the molecular weight. For this compound (C₁₄H₁₅BrN₂), the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation of the molecular ion provides valuable structural information. The way the molecule breaks apart can help confirm the connectivity of the different parts of the structure. For instance, the loss of the piperidinyl group or the bromine atom would result in specific fragment ions. The fragmentation patterns of quinoline derivatives can be complex but are instrumental in confirming the proposed structure. nih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments, further solidifying the structural assignment.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Interpretation |
| [M]⁺ | ~306/308 | Molecular ion peak showing the isotopic pattern for one bromine atom. |
| [M - C₅H₁₀N]⁺ | ~221/223 | Fragment resulting from the loss of the piperidinyl group. |
| [M - Br]⁺ | ~227 | Fragment resulting from the loss of the bromine atom. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands. For example, the presence of C-H bonds in the aromatic quinoline ring and the aliphatic piperidinyl ring would give rise to stretching vibrations in specific regions of the spectrum. The C-N stretching vibration from the piperidinyl-quinoline linkage and the C-Br stretching vibration would also be present. The IR spectrum of a related compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showed a broad absorption band characteristic of an O-H stretching vibration, demonstrating the utility of IR in identifying key functional groups. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinoline and its derivatives are known to absorb UV light due to π-π* transitions within the aromatic system. researchgate.netmdpi.com The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the quinoline ring. The presence of the bromine atom and the piperidinyl group would be expected to cause a shift in the absorption bands compared to unsubstituted quinoline. researchgate.netresearchgate.net UV-Vis spectroscopy is often used in conjunction with other techniques for quantitative analysis and to monitor reactions involving quinoline derivatives. nih.gov
Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound
| Technique | Expected Absorption Bands/Wavelengths | Interpretation |
| IR | ~3100-3000 cm⁻¹ (aromatic C-H), ~2950-2850 cm⁻¹ (aliphatic C-H), ~1600-1450 cm⁻¹ (C=C and C=N stretching), ~1350-1250 cm⁻¹ (C-N stretching), ~600-500 cm⁻¹ (C-Br stretching). | Confirms the presence of aromatic, aliphatic, and halogenated functional groups. |
| UV-Vis | Multiple absorption bands in the UV region, likely with λ_max values shifted compared to unsubstituted quinoline. | Indicates the presence of the conjugated quinoline system and the influence of substituents on its electronic structure. |
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination of Quinoline Derivatives
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives due to its high resolution and sensitivity. tandfonline.comtandfonline.comresearchgate.net It is particularly valuable for assessing the purity of synthesized this compound and for its quantitative determination.
In a typical HPLC analysis, a suitable stationary phase (column) and mobile phase are chosen to achieve optimal separation. For quinoline derivatives, reversed-phase HPLC with a C18 column is often employed. tandfonline.com Detection is commonly performed using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. tandfonline.com The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantification. nih.gov
The development of an HPLC method for a specific quinoline derivative involves optimizing parameters such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), pH, and flow rate to achieve good peak shape and separation from any impurities. tandfonline.comtandfonline.com For complex mixtures, gradient elution, where the mobile phase composition is changed during the analysis, may be necessary. nih.gov
Table 4: Typical HPLC Parameters for the Analysis of a Quinoline Derivative
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) with a buffer (e.g., formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm or λ_max) |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. madison-proceedings.comresearchgate.net While HPLC is generally preferred for non-volatile and thermally labile compounds, GC-MS can be an excellent method for the analysis of more volatile quinoline derivatives or for trace-level analysis. nih.govresearchgate.netmdpi.com
For GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting chromatogram shows peaks corresponding to the different components, and the mass spectrum of each peak can be used for identification. madison-proceedings.com
The applicability of GC-MS to this compound would depend on its volatility and thermal stability. If the compound can be vaporized without decomposition, GC-MS can provide high sensitivity and selectivity for its analysis. The operating conditions, such as the column type, temperature program, and ionization method, would need to be optimized for this specific compound. madison-proceedings.commdpi.com
Table 5: Illustrative GC-MS Parameters for Volatile Compound Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 250-300 °C |
| Oven Program | Temperature ramp from a low to a high temperature to elute compounds of varying volatility. |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
Electroanalytical Methods for Studying Electrochemical Behavior and Redox Properties
No published studies detailing the application of electroanalytical techniques, such as cyclic voltammetry, to investigate the electrochemical behavior and redox properties of this compound were found. While the electrochemical properties of various other quinoline derivatives have been explored in the scientific literature, this specific compound does not appear to have been the subject of such investigations. Therefore, no data on its oxidation-reduction potentials or electron transfer kinetics can be provided at this time.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Similarly, a thorough search for X-ray crystallography data for this compound yielded no results. There are no publicly available crystallographic information files (CIFs) or published crystal structures for this compound. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions remains undetermined. Although crystal structures for related quinoline and piperidine-containing molecules exist, direct extrapolation of these findings to this compound would be speculative without experimental validation.
Future Directions and Research Gaps in Brominated 4 Piperidinylquinoline Research
Exploration of Novel and Highly Efficient Synthetic Pathways for Complex Analogues
The generation of complex and diverse chemical libraries is fundamental to drug discovery. For brominated 4-piperidinylquinolines, the development of more advanced synthetic routes is a pressing need. Current methods for synthesizing quinoline (B57606) derivatives, while established, often face limitations when applied to the creation of more intricate analogues. atlantis-press.comresearchgate.net
Future research must prioritize the development of synthetic pathways that are not only efficient but also versatile, allowing for the introduction of a wide range of functional groups. nih.gov Methodologies like multicomponent reactions (MCRs) offer a promising avenue, as they can construct complex molecules in a single step from multiple starting materials, demonstrating high atom economy. rsc.org Additionally, exploring novel catalytic systems, including metal nanoparticles, could provide more effective and greener synthetic alternatives. nih.gov The goal is to move beyond traditional, often harsh, reaction conditions to milder, more controlled processes that facilitate the synthesis of highly functionalized and structurally diverse 4-aminoquinoline (B48711) analogues. nih.gov A significant research gap exists in the regioselective functionalization of the quinoline core, particularly for polysubstituted derivatives. For instance, methods that allow for the selective modification of the 3-, 6-, and 8-positions on a tribrominated quinoline scaffold demonstrate the kind of targeted synthesis that is required. researchgate.net
Key Research Objectives:
Exploration of flow chemistry techniques for safer, more scalable, and efficient synthesis.
Design of novel protecting group strategies to enable selective functionalization at various positions of the quinoline ring.
Investigation of C-H activation methods as a direct and atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds.
Deeper Understanding of Selectivity and Potential Off-Target Interactions at the Molecular Level
A crucial aspect of developing any therapeutic agent is ensuring its selectivity towards the intended biological target to minimize unwanted side effects. While 6-Bromo-4-(1-piperidinyl)quinoline and its analogues have shown promise, a comprehensive understanding of their selectivity profile at the molecular level is often lacking. nih.gov
A significant research gap is the systematic evaluation of these compounds against broad panels of biological targets, such as kinases and G-protein coupled receptors. nih.govnih.gov This is particularly important for kinase inhibitors, which often exhibit off-target activity due to the conserved nature of the ATP-binding site. nih.gov Future studies should employ large-scale screening assays to create detailed selectivity maps. This data is invaluable for understanding structure-activity relationships (SAR) and for rationally designing more specific inhibitors. nih.gov
Furthermore, identifying the specific molecular interactions that govern binding affinity and selectivity is paramount. Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target, revealing key hydrogen bonds, hydrophobic contacts, and other interactions. researchgate.net This information is critical for guiding the design of next-generation analogues with improved selectivity and potency.
Integration of Multi-Omics Data to Uncover Comprehensive Mechanistic Understanding
To truly understand the biological impact of a compound like this compound, it is essential to look beyond a single target and embrace a systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieving a holistic view of a compound's mechanism of action. nih.govnih.gov
This multi-omics approach can reveal the downstream effects of target engagement, identify potential biomarkers for efficacy, and uncover unexpected mechanisms of action or resistance. nih.govmdpi.com For example, integrating transcriptomic and proteomic data can show how inhibiting a target kinase affects global gene and protein expression levels, providing a much richer understanding than single-omics studies alone. mdpi.com
A major research gap is the application of these integrated multi-omics strategies to the study of brominated 4-piperidinylquinolines. Future research should focus on:
Utilizing single-cell multi-omics to dissect cellular heterogeneity in response to treatment. mdpi.com
Developing network-based approaches to integrate diverse omics data and identify key pathways and molecular networks affected by the compound. nih.gov
Combining multi-omics data with clinical data to identify patient populations most likely to respond to treatment. quantori.com
This systems-level understanding is crucial for advancing these compounds into clinical settings and for developing personalized medicine strategies. quantori.com
Development of More Sophisticated Computational Models for Predicting Complex Biological Phenomena
Computational modeling has become an indispensable tool in modern drug discovery. researchgate.net For the 4-piperidinylquinoline class of compounds, the development of more sophisticated and predictive computational models represents a significant area for future growth.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational chemistry, allowing researchers to correlate a compound's structural features with its biological activity. nih.gov Recent advances in machine learning and deep learning are enabling the creation of more accurate and robust QSAR models. For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict activity against various targets, and these models can be invaluable for prioritizing which new analogues to synthesize and test. nih.gov
However, there is a need to move beyond simple activity prediction. Future computational models should aim to predict more complex biological phenomena, such as:
ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity are critical parameters that determine a drug's success. nih.gov
Binding kinetics: Understanding the on- and off-rates of a compound to its target can be more informative than simple affinity measurements.
Off-target prediction: Developing models that can accurately predict potential off-target interactions would be a major advance in drug safety. nih.gov
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a compound in its binding site over time, providing insights into binding stability and conformational changes. nih.gov Integrating these advanced modeling techniques with experimental data will create a powerful feedback loop, accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold. youtube.com
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to introduce the piperidinyl group at the 4-position of 6-bromoquinoline?
- Methodological Answer : The piperidinyl group is typically introduced via nucleophilic aromatic substitution. For example, 6-Bromo-4-chloroquinoline (CAS 65340-70-7) can react with piperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to replace the chloro substituent. Reaction optimization may involve adjusting temperature (80–120°C) and catalyst use (e.g., CuI). Purification via column chromatography is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for characterizing 6-Bromo-4-(1-piperidinyl)quinoline?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns and piperidinyl integration.
- IR Spectroscopy : Identifies C-N stretching vibrations (~1,250 cm⁻¹) and aromatic C-H bonds.
- GC-MS : Detects molecular ion peaks (M⁺), though low intensity (0.5–8%) may require high-resolution MS for validation .
Q. How does the bromo substituent influence further functionalization of the quinoline core?
- Methodological Answer : The bromo group at position 6 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Its electron-withdrawing nature directs electrophilic substitution to specific positions (e.g., meta to Br). Ferrocenyl derivatization at position 2, as demonstrated in bromoquinoline analogs, highlights this reactivity .
Advanced Research Questions
Q. How can computational methods predict the electronic effects of bromo and piperidinyl substituents on the quinoline core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., PBE/3-21G basis set) analyze Mulliken charges and molecular orbitals. The bromo group’s electronegativity reduces electron density at position 4, while the piperidinyl group donates electrons via resonance. Comparative studies on quinoline isomers reveal substituent-dependent reactivity, aiding in rational drug design .
Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. For example, TRPC4 blocker ML 204 (a structural analog) shows IC₅₀ discrepancies (0.96–2.6 µM) between fluorescence and electrophysiological assays. Reproducibility requires independent validation and meta-analysis of dose-response curves .
Q. How can reaction yields for piperidinyl substitution in quinolines be optimized?
- Methodological Answer : Catalytic iodine (e.g., 0.07 mmol) and acetaldehyde-mediated cyclization improve yields (up to 65%). Solvent selection (e.g., toluene for reflux) and chromatographic purification (silica gel, ethyl acetate/hexane gradients) enhance purity. Kinetic studies under varying temperatures (60–100°C) identify optimal conditions .
Q. What in silico approaches assess the environmental persistence of this compound?
- Methodological Answer : Computational models estimate logP (octanol-water partition coefficient) to predict bioaccumulation potential. Quinoline derivatives with logP < 3 (indicating low hydrophobicity) are less likely to persist in ecosystems. Toxicity prediction tools (e.g., EPA EPI Suite) evaluate biodegradation pathways .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate biological activity against TRPC channels?
- Methodological Answer :
- Target Selectivity : Profile against TRPC4/5/6 isoforms using fluorescence-based Ca²⁺ assays and patch-clamp electrophysiology.
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid cytotoxicity.
- Controls : Include positive inhibitors (e.g., ML 204 for TRPC4) and vehicle controls .
Q. What analytical frameworks address contradictory data in quinoline-based drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
